An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-1H-indazol-6-amine
An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 4-Fluoro-1H-indazol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established physicochemical principles to offer robust estimations and detailed experimental guidance.
Core Physicochemical and Basic Properties
4-Fluoro-1H-indazol-6-amine possesses two primary sites susceptible to protonation: the exocyclic 6-amino group and the nitrogen atoms within the indazole ring. The basicity of this compound, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its solubility, membrane permeability, and target engagement in biological systems.
Estimated Basicity and Protonation Sites
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Indazole: The parent indazole ring is weakly basic, with the protonation occurring on the N2 atom of the pyrazole moiety. The pKa of the indazolium cation is approximately 1.04.[1]
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Aniline: The pKa of the anilinium ion is approximately 4.6.[2][3][4]
-
4-Fluoroaniline: The introduction of a fluorine atom at the para-position has a minimal impact on the basicity of the amino group, with a reported pKa of 4.65.[5][6][7][8][9] This suggests the electron-withdrawing inductive effect of the fluorine atom is largely counteracted by its electron-donating resonance effect.
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Aminopyridines: For comparison, 2-aminopyridine has a pKa of 6.86, while 4-aminopyridine has a pKa of 9.17, illustrating how the position of an amino group on a nitrogen-containing heterocycle significantly influences basicity.[10][11][12][13]
Based on this data, the 6-amino group is expected to be the primary basic center of 4-Fluoro-1H-indazol-6-amine. Its basicity will be comparable to, but likely slightly weaker than, aniline due to the electron-withdrawing nature of the fused indazole ring system. The fluorine atom at the 4-position is not expected to significantly alter the basicity of the 6-amino group. The N2 atom of the indazole ring is a much weaker basic site.
Therefore, two pKa values can be anticipated for 4-Fluoro-1H-indazol-6-amine:
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pKa1: Estimated to be in the range of 3.5 - 4.5 , corresponding to the protonation of the 6-amino group.
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pKa2: Estimated to be around 1.0 , corresponding to the protonation of the indazole N2 atom.
Quantitative Data Summary
The following table summarizes the available and estimated physicochemical properties of 4-Fluoro-1H-indazol-6-amine and its relevant structural analogues.
| Property | 4-Fluoro-1H-indazol-6-amine | Indazole | Aniline | 4-Fluoroaniline |
| Molecular Formula | C₇H₆FN₃ | C₇H₆N₂ | C₆H₇N | C₆H₆FN |
| Molecular Weight | 151.14 g/mol | 118.14 g/mol | 93.13 g/mol | 111.12 g/mol |
| pKa (Conjugate Acid) | pKa1 ≈ 3.5 - 4.5 (at 6-NH₃⁺)pKa2 ≈ 1.0 (at N2-H⁺) (Estimated) | 1.04[1] | 4.6[2][3][4] | 4.65[5][6][7][8][9] |
| LogP | 0.99 (Calculated) | 1.39 (Experimental) | 0.9 (Experimental) | 1.15 (Experimental)[5] |
| Topological Polar Surface Area (TPSA) | 54.70 Ų (Calculated) | 28.68 Ų (Calculated) | 26.02 Ų (Calculated) | 26.02 Ų (Calculated) |
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for drug development. The following are detailed, standard methodologies for the experimental measurement of the pKa of 4-Fluoro-1H-indazol-6-amine.
Potentiometric Titration
This is a high-precision technique for determining pKa values.[14] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of 4-Fluoro-1H-indazol-6-amine (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[15]
-
-
Calibration:
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Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a thermostatted titration vessel.
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Add the ionic strength adjuster.
-
To determine the basic pKa, titrate the sample solution with the standardized strong acid (HCl). To determine the acidic pKa of the protonated form, first, acidify the solution to a low pH (e.g., pH 2) and then titrate with the standardized strong base (NaOH).
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Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
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Record the pH value and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa value corresponds to the pH at the half-equivalence point.
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Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).
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UV-Vis Spectrophotometry
This method is advantageous for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change with pH.[16][17][18] It requires smaller amounts of the compound compared to potentiometric titration.[17]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 4-Fluoro-1H-indazol-6-amine (e.g., 0.1 mM) in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).
-
-
Spectral Acquisition:
-
For each buffer solution, add a constant, known amount of the stock solution to ensure the total concentration of the analyte is the same in all samples.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution against a buffer blank.
-
Also, record the spectra in a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the curve.
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Visualizing Experimental and Logical Workflows
General Workflow for pKa Determination
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel compound, with a focus on pKa determination.
Caption: Generalized workflow for pKa determination.
Role in Kinase Inhibition Signaling Pathways
Indazole derivatives are a well-established class of pharmacophores in modern drug discovery, particularly as inhibitors of protein kinases.[19][20][21] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[22] This action effectively blocks the signaling cascade.
The basicity of a molecule like 4-Fluoro-1H-indazol-6-amine is critical for its function as a kinase inhibitor. The protonation state of the molecule at physiological pH (around 7.4) will determine its charge and its ability to form key hydrogen bonds and electrostatic interactions within the ATP-binding site of the target kinase.
The diagram below illustrates the general principle of kinase inhibition by an indazole derivative.
Caption: General mechanism of kinase inhibition.
Conclusion
While direct experimental data on the basic properties of 4-Fluoro-1H-indazol-6-amine are scarce, a thorough analysis of its structure and comparison with related compounds allows for a reliable estimation of its pKa values. The 6-amino group is predicted to be the more basic center, with an estimated pKa in the range of 3.5 to 4.5. This guide provides the necessary theoretical foundation and detailed experimental protocols for the precise determination of these crucial physicochemical parameters, which are indispensable for advancing the development of indazole-based therapeutic agents.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. pKa of Aniline [vcalc.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 7. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prezi.com [prezi.com]
- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. caribjscitech.com [caribjscitech.com]
